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Abstract
Ddr1-IN-8 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a

receptor tyrosine kinase implicated in a variety of diseases, including lung adenocarcinoma and

pulmonary fibrosis. This technical guide provides an in-depth overview of the discovery,

synthesis, and biological evaluation of Ddr1-IN-8, also referred to as compound 7s in its

primary discovery literature. The document outlines the scientific rationale for targeting DDR1,

details the experimental protocols for the synthesis and characterization of Ddr1-IN-8, and

presents its biological activity in quantitative terms. Signaling pathways, synthetic routes, and

experimental workflows are visualized to provide a clear and comprehensive understanding of

this novel inhibitor.

Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by

collagen, a major component of the extracellular matrix. Upon collagen binding, DDR1

undergoes autophosphorylation, initiating a cascade of downstream signaling events that

regulate cellular processes such as proliferation, differentiation, adhesion, and migration.

Dysregulation of DDR1 signaling has been linked to the progression of various pathological

conditions, including cancer, fibrosis, and inflammatory diseases.[1][2] This has established

DDR1 as a promising therapeutic target for the development of novel inhibitors.
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Discovery of Ddr1-IN-8
Ddr1-IN-8 was developed as part of a structure-based drug design program aimed at creating

potent and selective DDR1 inhibitors. The discovery process involved the synthesis and

evaluation of a series of indole-urea derivatives. Ddr1-IN-8 (compound 7s) emerged as a lead

candidate due to its potent inhibitory activity against DDR1 and its promising profile in cellular

assays.[3]

Quantitative Biological Data
The inhibitory activity of Ddr1-IN-8 was assessed through a series of biochemical and cellular

assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of

Ddr1-IN-8

Target Kinase IC50 (μM)

DDR1 0.045

DDR2 0.126

IC50 values represent the concentration of the

inhibitor required to achieve 50% inhibition of

the kinase activity in a biochemical assay.

Table 2: Cellular Activity of Ddr1-IN-8

Cell Line Assay

A549 (Human Lung Carcinoma) Cell Viability

The A549 cell line is a model for lung

adenocarcinoma.

Experimental Protocols
Synthesis of Ddr1-IN-8 (Compound 7s)
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The synthesis of Ddr1-IN-8 follows a multi-step synthetic route characteristic of indole-urea

derivatives. A generalized synthetic scheme is presented below. For the specific reaction

conditions, reagents, and purification methods, it is essential to consult the primary publication

by Shangke Liu, et al. in the European Journal of Medicinal Chemistry, 2024.[3]

General Synthetic Scheme:

Step 1: Synthesis of the Indole Core. A suitably substituted indole scaffold is prepared. This

often involves classical indole synthesis methods such as the Fischer, Bischler, or Reissert

indole synthesis.

Step 2: Functionalization of the Indole. The indole core is functionalized at the appropriate

position to allow for the introduction of the urea moiety.

Step 3: Urea Formation. The functionalized indole is reacted with a substituted phenyl

isocyanate to form the final urea linkage. The specific isocyanate used for Ddr1-IN-8 would

be 4-(trifluoromethoxy)phenyl isocyanate.

Step 4: Purification. The final product is purified using standard techniques such as column

chromatography and recrystallization to yield Ddr1-IN-8.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu
Kinase Binding Assay)
The inhibitory activity of Ddr1-IN-8 against DDR1 and DDR2 kinases was likely determined

using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such

as the LanthaScreen® Eu Kinase Binding Assay.

Protocol Overview:

Reagents: Recombinant human DDR1 and DDR2 kinase enzymes, a fluorescently labeled

ATP-competitive tracer, a europium-labeled anti-tag antibody, and the test compound (Ddr1-
IN-8).

Procedure: a. A dilution series of Ddr1-IN-8 is prepared. b. The kinase, anti-tag antibody, and

tracer are incubated together in the presence of varying concentrations of Ddr1-IN-8. c.

Binding of the tracer to the kinase brings the europium donor and the fluorescent acceptor
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into close proximity, resulting in a high FRET signal. d. Ddr1-IN-8 competes with the tracer

for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal. e. The

signal is read on a microplate reader capable of TR-FRET measurements.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Viability Assay (A549 Human Lung Carcinoma Cells)
The effect of Ddr1-IN-8 on the viability of A549 lung cancer cells was likely assessed using a

standard colorimetric or fluorometric assay.

Protocol Overview (MTT or Resazurin Assay):

Cell Culture: A549 cells are cultured in a suitable medium and seeded into 96-well plates.

Compound Treatment: The cells are treated with a serial dilution of Ddr1-IN-8 and incubated

for a specified period (e.g., 48-72 hours).

Reagent Addition:

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added

to each well. Viable cells with active metabolism reduce the yellow MTT to a purple

formazan product.

Resazurin Assay: Resazurin is added to each well. Viable cells reduce the blue resazurin

to the pink, fluorescent resorufin.

Signal Measurement:

MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using

a microplate reader.

Resazurin Assay: The fluorescence is measured using a microplate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability

against the logarithm of the compound concentration.
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Western Blot Analysis of DDR1 Signaling
To confirm the mechanism of action of Ddr1-IN-8, its effect on the DDR1 signaling pathway can

be investigated by Western blotting.

Protocol Overview:

Cell Treatment: A549 cells or other relevant cell lines are treated with Ddr1-IN-8 for various

times and at different concentrations. Cells are often stimulated with collagen to activate the

DDR1 pathway.

Cell Lysis: The cells are lysed to extract total proteins.

Protein Quantification: The protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

nitrocellulose or PVDF membrane.

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b.

The membrane is incubated with primary antibodies specific for phosphorylated DDR1 (p-

DDR1), total DDR1, and downstream signaling proteins (e.g., p-ERK, total ERK, p-Akt, total

Akt). c. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Analysis: The band intensities are quantified to determine the effect of Ddr1-IN-8 on the

phosphorylation and expression levels of the target proteins.

Visualizations
DDR1 Signaling Pathway
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Caption: Simplified DDR1 signaling pathway and the inhibitory action of Ddr1-IN-8.
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Synthetic Workflow for Ddr1-IN-8
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Caption: General workflow for the synthesis of Ddr1-IN-8.

Experimental Workflow for Ddr1-IN-8 Evaluation
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Caption: Workflow for the synthesis and biological evaluation of Ddr1-IN-8.

Conclusion
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Ddr1-IN-8 is a novel and potent inhibitor of DDR1 with significant activity in both biochemical

and cellular models of lung cancer. Its discovery provides a valuable chemical probe for further

elucidating the role of DDR1 in health and disease, and it represents a promising starting point

for the development of new therapeutics targeting DDR1-driven pathologies. The experimental

protocols and data presented in this guide offer a comprehensive resource for researchers in

the field of drug discovery and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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